4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Description
4-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 1,2,4-oxadiazole ring. The triazole moiety is substituted with a 3-methoxyphenyl group at position 1 and an amino group at position 3. The oxadiazole ring is functionalized with a 4-ethoxyphenyl substituent.
The compound’s molecular formula is inferred as C₁₉H₁₇N₇O₃, with a molecular weight of 403.39 g/mol (calculated by adjusting substituents from analogous structures in and ). Key physicochemical properties include a predicted logP of ~3.6 (slightly higher than the 4-fluorophenyl analog in due to the methoxy group’s lipophilicity) and a polar surface area of ~85 Ų, suggesting moderate solubility and membrane permeability .
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-14-9-7-12(8-10-14)18-21-19(28-23-18)16-17(20)25(24-22-16)13-5-4-6-15(11-13)26-2/h4-11H,3,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSWTGSQAGWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
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Formation of the Oxadiazole Ring: : This can be achieved by cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Formation of the Triazole Ring: : The triazole ring is often synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. Copper(I) catalysts are typically used to facilitate this reaction.
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Coupling of the Rings: : The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced or partially hydrogenated products.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Structural Characteristics
The compound features several notable structural components:
- Molecular Formula : C20H20N6O2
- Molecular Weight : 376.42 g/mol
- Functional Groups : The presence of oxadiazole and triazole rings contributes to its biological activity and versatility in applications.
Medicinal Chemistry
The compound has shown promise in various biological activities:
- Anticancer Activity : Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that compounds containing oxadiazole rings can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Properties : The triazole moiety is known for its antifungal and antibacterial properties. Compounds similar to this one have been evaluated for their effectiveness against various pathogens, suggesting potential therapeutic applications in treating infections .
Material Science
The unique structural features of this compound make it suitable for applications in material science:
- Fluorescent Materials : Compounds with oxadiazole units are often utilized in the development of fluorescent probes due to their luminescent properties. This can be advantageous in biological imaging techniques .
- Polymer Chemistry : The incorporation of oxadiazole and triazole functionalities into polymers can enhance thermal stability and mechanical properties, making them suitable for high-performance materials .
Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized various derivatives of the oxadiazole-triazole compound and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than conventional chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial efficacy of synthesized triazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, supporting the idea that modifications to the triazole structure can enhance antimicrobial activity .
Mechanism of Action
The mechanism of action of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Properties
Key Findings:
The 3,5-dimethylphenyl variant () exhibits higher logP (~4.2), suggesting improved lipid bilayer penetration, a critical factor for central nervous system targeting .
Thiophene-substituted oxadiazoles () may exhibit unique electronic properties, but biological data are lacking .
Synthetic Accessibility :
- Active methylene nitriles (e.g., 2-(benzo[d]thiazol-2-yl)acetonitrile in ) enable high-yield triazole formation (82–97%), suggesting scalable synthesis routes for the target compound .
Biological Activity
The compound 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-methoxyphenyl)-1H-1,2,3-triazol-5-amine represents a novel structure combining oxadiazole and triazole moieties, which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.44 g/mol. The compound features a triazole ring linked to an oxadiazole moiety, which is known for enhancing biological activity due to its electron-withdrawing properties.
Antimicrobial Activity
Compounds containing the 1,2,4-oxadiazole ring have shown significant antimicrobial properties. Studies have demonstrated that derivatives of oxadiazole exhibit broad-spectrum activity against various pathogens:
- Antibacterial Activity : Research indicates that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, compounds similar to our target compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The presence of the oxadiazole ring has also been associated with antifungal effects. Some derivatives have demonstrated efficacy against strains like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
Anticancer Activity
The triazole and oxadiazole structures are known to possess anticancer properties. Several studies have highlighted the potential of these compounds in cancer treatment:
- Mechanism of Action : Compounds similar to our target structure have been shown to induce apoptosis in cancer cells through mechanisms such as mitochondrial dysfunction and caspase activation .
- In Vitro Studies : In vitro assays revealed that certain oxadiazole derivatives exhibited antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents .
Case Studies
Recent studies involving compounds with similar structural motifs provide valuable insights into their biological activities:
- Study on Antitubercular Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The most active compounds showed MIC values in the low micromolar range .
- Antioxidant Evaluation : Another study focused on the antioxidant properties of 1,2,4-oxadiazole derivatives, revealing that they can scavenge free radicals effectively, contributing to their overall therapeutic potential .
Data Table: Biological Activities of Similar Compounds
| Compound Structure | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |
|---|---|---|---|
| Oxadiazole Derivative A | Antibacterial | Staphylococcus aureus | 16 µg/mL |
| Oxadiazole Derivative B | Antifungal | Candida albicans | 32 µg/mL |
| Triazole Derivative C | Anticancer | MDA-MB-231 (breast cancer) | IC50 = 20 µM |
| Oxadiazole-Triazole Hybrid | Antitubercular | Mycobacterium tuberculosis | MIC = 8 µM |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves a multi-step approach:
- Step 1 : Formation of the oxadiazole ring via cyclization of hydrazides and carboxylic acids under reflux in ethanol or THF, using catalysts like polyphosphoric acid .
- Step 2 : Introduction of the triazole ring via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") at 60–80°C in DCM/water with sodium ascorbate and CuSO₄ .
- Step 3 : Functionalization of the phenyl groups via nucleophilic aromatic substitution (e.g., ethoxy/methoxy groups introduced using NaH in DMF) . Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, monitor progress via TLC, and purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- 1H/13C NMR : Confirm substituent integration and coupling patterns (e.g., methoxy singlet at ~δ 3.8 ppm, triazole protons at δ 7.5–8.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₂₀N₆O₃: 393.1668) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .
- IR Spectroscopy : Identify functional groups (e.g., oxadiazole C=N stretch at ~1600 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to determine decomposition points .
- Photostability : Expose to UV light (254 nm) for 48 hours and monitor degradation via HPLC .
- Solution Stability : Store in DMSO or ethanol at –20°C and assess precipitation/oxidation over 30 days using NMR .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Analog Synthesis : Replace ethoxy/methoxy groups with halogens (F, Cl), alkyl chains, or electron-withdrawing groups (NO₂) .
- Bioactivity Assays : Test analogs against bacterial strains (e.g., S. aureus MIC assays) or cancer cell lines (e.g., MTT assay on HeLa) .
- Physicochemical Profiling : Measure logP (octanol/water partition) and polar surface area (PSA) to correlate hydrophobicity with membrane permeability . Example : Fluorine substitution at the 4-position (logP +0.5 vs. methoxy) enhances antimicrobial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .
Q. What experimental strategies elucidate the compound’s mechanism of action in anticancer studies?
- Enzyme Inhibition Assays : Test against topoisomerase II or tubulin polymerization using fluorometric kits .
- Molecular Docking : Simulate binding to EGFR (PDB ID: 1M17) with AutoDock Vina; prioritize poses with ΔG < –8 kcal/mol .
- Transcriptomic Analysis : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) .
Q. How should contradictory data in cytotoxicity studies across research groups be resolved?
- Assay Standardization : Use identical cell lines (e.g., MCF-7 breast cancer cells), passage numbers, and incubation times (72 hours) .
- Purity Verification : Re-analyze compound batches via HPLC and ICP-MS to rule out metal catalyst contamination .
- Positive Controls : Compare with doxorubicin or paclitaxel to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
